molecular formula C3H6ClN3 B11765192 4-Methyl-1H-1,2,3-triazole hydrochloride

4-Methyl-1H-1,2,3-triazole hydrochloride

Cat. No.: B11765192
M. Wt: 119.55 g/mol
InChI Key: WECPRONIQGRXCO-UHFFFAOYSA-N
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Description

4-Methyl-1H-1,2,3-triazole hydrochloride is a nitrogen-containing heterocyclic compound It is a derivative of 1,2,3-triazole, which is known for its stability and versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1H-1,2,3-triazole hydrochloride typically involves the Cu-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method is favored for its high efficiency, regioselectivity, and mild reaction conditions. The reaction involves the cycloaddition of an azide with an alkyne to form the triazole ring. The reaction can be carried out under ambient temperature, thermal heating, or microwave irradiation .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow processes. This method allows for the efficient production of the compound with high yields and purity. The use of heterogeneous catalysts, such as copper-on-charcoal, has been shown to be effective in facilitating the reaction under continuous flow conditions .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1H-1,2,3-triazole hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced triazole derivatives.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield various oxidized triazole derivatives, while substitution reactions can produce a wide range of substituted triazole compounds .

Scientific Research Applications

4-Methyl-1H-1,2,3-triazole hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Methyl-1H-1,2,3-triazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and the specific biological context. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

4-Methyl-1H-1,2,3-triazole hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C3H6ClN3

Molecular Weight

119.55 g/mol

IUPAC Name

4-methyl-2H-triazole;hydrochloride

InChI

InChI=1S/C3H5N3.ClH/c1-3-2-4-6-5-3;/h2H,1H3,(H,4,5,6);1H

InChI Key

WECPRONIQGRXCO-UHFFFAOYSA-N

Canonical SMILES

CC1=NNN=C1.Cl

Origin of Product

United States

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